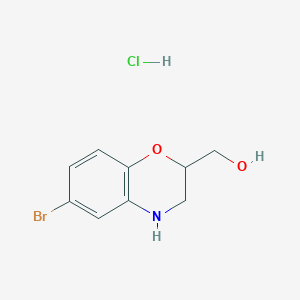
(6-bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6-bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride is a useful research compound. Its molecular formula is C9H11BrClNO2 and its molecular weight is 280.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(6-bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₆BrNO₂
- Molecular Weight : 228.043 g/mol
- Melting Point : 220-225 °C
- Boiling Point : 376.8 °C at 760 mmHg
- Density : 1.7 g/cm³
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. The compound has shown significant activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
The mechanisms underlying the antimicrobial effects of this compound are thought to involve disruption of bacterial cell membranes and interference with metabolic pathways. The presence of bromine substituents in the structure is believed to enhance the bioactivity by increasing lipophilicity and facilitating membrane penetration.
Case Studies
- Study on Antifungal Activity : A study conducted on various benzoxazine derivatives demonstrated that compounds similar to this compound exhibited antifungal activity against Candida species. The study reported MIC values ranging from 16.69 to 78.23 µM against C. albicans and moderate activity against Fusarium oxysporum .
- Antibacterial Screening : In another investigation focusing on antibacterial properties, derivatives were tested against Gram-positive and Gram-negative bacteria, revealing that modifications in the benzoxazine structure significantly influenced their efficacy. The study highlighted that halogen substitutions were crucial for enhancing antibacterial activity .
Toxicological Profile
The toxicological assessment of this compound indicates potential irritant effects on skin and eyes, classified under acute toxicity categories . Further studies are necessary to evaluate chronic toxicity and safety profiles for therapeutic applications.
Properties
IUPAC Name |
(6-bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c10-6-1-2-9-8(3-6)11-4-7(5-12)13-9;/h1-3,7,11-12H,4-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTZTWKNZWGNFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(N1)C=C(C=C2)Br)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














